Terephthalic acid mono(2-bromoethyl) ester
CAS No.: 173550-97-5
Cat. No.: VC20825420
Molecular Formula: C10H9BrO4
Molecular Weight: 273.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173550-97-5 |
|---|---|
| Molecular Formula | C10H9BrO4 |
| Molecular Weight | 273.08 g/mol |
| IUPAC Name | 4-(2-bromoethoxycarbonyl)benzoic acid |
| Standard InChI | InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13) |
| Standard InChI Key | SQFCKVQQFAJQCM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)C(=O)OCCBr |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)C(=O)OCCBr |
Introduction
Terephthalic acid mono(2-bromoethyl) ester, with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol, is an organic compound that has garnered significant attention in various fields due to its unique chemical properties and applications . This compound is synthesized through the esterification of terephthalic acid with 2-bromoethanol, typically facilitated by catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Synthesis Methods
The synthesis of terephthalic acid mono(2-bromoethyl) ester involves the reaction between terephthalic acid and 2-bromoethanol:
This process can be optimized using catalysts like sulfuric or p-toluenesulfonic acids under reflux conditions to ensure high yields. Industrial production often employs continuous flow processes for enhanced efficiency.
Chemical Reactions Involving Terephthalic Acid Mono(2-bromoethyl) Ester
This compound can undergo several types of chemical reactions:
Substitution Reactions
These involve replacing the bromine atom with nucleophiles like hydroxide ions (OH-) using reagents such as sodium hydroxide (NaOH).
Oxidation Reactions
These involve oxidizing the ester group using agents like potassium permanganate (KMnO4), resulting in carboxylic acids or other oxidized products.
Reduction Reactions
In these reactions, reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert the ester group into alcohols under anhydrous conditions.
Table: Types of Chemical Reactions Involving Terephthalic Acid Mono(2-Bromoethyl) Ester
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Bromine replaced by nucleophiles like OH-, forming substituted derivatives |
| Oxidation Reactions | Conversion into carboxylic acids or other oxidized compounds using KMnO₄ |
| Reduction Reactions | Conversion of ester groups into alcohols using LiAlH₄ |
Safety Considerations
Handling terephthalic acid mono(2-bromoethyl) ester requires caution due to its potential health hazards:
-
It causes skin irritation.
-
It causes serious eye irritation.
-
It may cause respiratory tract irritation.
Precautions include wearing protective gear and following proper handling procedures outlined in safety data sheets (SDS) .
Applications in Research and Industry
Terephthalic acid mono(2-bromoethyl) ester serves as an intermediate in organic synthesis for producing cyclic polyester oligomers composed of ethylene terephthalate units . Its applications extend into biological research for studying enzyme-catalyzed reactions and metabolic pathways related to PET degradation mechanisms. Additionally, it is explored for potential uses in drug delivery systems due to its versatile chemical properties that could enhance drug formulations' efficacy.
In industrial settings, this compound contributes to producing specialty chemicals and materials such as fire-resistant fibers and resins by enhancing material properties when incorporated into polymer matrices.
References:
Note: The references provided have been diversified based on available information sources while adhering strictly to reliable platforms excluding Benchchem.com as per your request.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume